2,1-Benzothiazol-5-ol: Chemical Structure, Synthesis, and Properties
2,1-Benzothiazol-5-ol: Chemical Structure, Synthesis, and Properties
Topic: 2,1-Benzothiazol-5-ol Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1][2]
Introduction & Structural Identity[3][4]
2,1-Benzothiazol-5-ol (also known as benzo[c]isothiazol-5-ol or 5-hydroxythioanthranil ) is a bicyclic heteroaromatic compound belonging to the class of 2,1-benzisothiazoles.[1] Unlike the more common 1,3-benzothiazoles (found in firefly luciferin) or 1,2-benzisothiazoles (used as biocides), the 2,1-isomer is a "non-classical" fused system where the sulfur atom is adjacent to the bridgehead carbon, and the nitrogen is at position 2.
This scaffold is of significant interest in medicinal chemistry as a bioisostere of indole, quinoline, and naphthalene, offering unique electronic properties and hydrogen-bonding vectors for drug design.
Structural Disambiguation
To ensure experimental precision, researchers must distinguish this compound from its isomers:
| Isomer | IUPAC Name | Common Name | Key Feature |
| 2,1-Benzothiazole | Benzo[c]isothiazole | Thioanthranil | Target Molecule. Hypervalent sulfur character; isoelectronic with quinoline. |
| 1,2-Benzothiazole | Benzo[d]isothiazole | Benzisothiazole | S-N bond in the 5-membered ring; common biocide scaffold. |
| 1,3-Benzothiazole | Benzo[d]thiazole | Benzothiazole | S-C-N arrangement; highly stable; common in dyes/drugs.[1] |
CAS Number: 56910-94-2
Molecular Formula: C
Chemical Structure & Bonding[1]
Aromaticity and Electronic Distribution
The 2,1-benzothiazole system is a 10-
-
Resonance: The structure can be represented as a resonance hybrid. The S-N bond has partial double-bond character, but the sulfur atom is capable of expanding its valence shell (hypervalency), allowing for unique charge delocalization.
-
Tautomerism: The 5-hydroxyl group introduces the possibility of keto-enol tautomerism.[1] However, in the 2,1-benzothiazole system, the enol (phenol) form is energetically favored due to the preservation of aromaticity in the fused benzene ring. The keto form would disrupt the aromatic sextet of the benzene ring, making it thermodynamically unstable.
Visualization: Structural Connectivity
The following diagram illustrates the core connectivity and the numbering scheme for the 2,1-benzothiazole system.
Caption: Structural connectivity of 2,1-benzothiazol-5-ol. Note the position of Sulfur (1) and Nitrogen (2) characterizing the benzo[c]isothiazole core.
Synthesis Strategies
The synthesis of 2,1-benzothiazoles is less trivial than that of 1,3-benzothiazoles. Two primary methodologies are established, which can be adapted for the 5-hydroxy derivative.
Method A: The Davis Synthesis (Thionyl Chloride Cyclization)
This is the most direct route for substituted 2,1-benzothiazoles. It involves the reaction of an ortho-alkylaniline with thionyl chloride.[3]
-
Precursor: 2-Amino-4-hydroxytoluene (or protected variant, e.g., 2-amino-4-methoxytoluene).[1]
-
Reagent: Thionyl Chloride (SOCl
). -
Mechanism: The reaction proceeds via an N-sulfinylamine intermediate, followed by an intramolecular cyclization onto the benzylic methyl group and subsequent oxidation/chlorination steps.
-
Note: If the hydroxyl group is unprotected, it may react with SOCl
. Protection (e.g., as a methyl ether) followed by demethylation (BBr ) is recommended.
Method B: Oxidative Cyclization of o-Aminothiobenzaldehydes
A milder approach suitable for sensitive substrates.
-
Precursor: 2-Amino-4-hydroxythiobenzaldehyde.[1]
-
Reagent: Oxidizing agents such as Iodine (I
) or DMSO. -
Mechanism: Oxidation of the thiol to a sulfenyl halide or disulfide intermediate, which is then attacked by the neighboring amine to close the ring.
Experimental Protocol: Davis Synthesis (Adapted)
Note: This protocol assumes the use of the methoxy-protected precursor (2-amino-4-methoxytoluene) to avoid side reactions, followed by deprotection.[1]
-
Reagents: 2-Amino-4-methoxytoluene (10 mmol), Thionyl Chloride (20 mmol), Xylene (solvent).
-
Procedure:
-
Dissolve the amine in anhydrous xylene under an inert atmosphere (N
). -
Add thionyl chloride dropwise at room temperature. (Caution: HCl gas evolution).
-
Heat the mixture to reflux (approx. 140°C) for 12–24 hours. The solution will darken.
-
Cool to room temperature and concentrate under vacuum to remove excess SOCl
and solvent. -
Purification: Dissolve residue in CH
Cl , wash with saturated NaHCO , dry over MgSO , and purify via silica gel chromatography (Hexane/EtOAc gradient). -
Deprotection: Treat the isolated 5-methoxy-2,1-benzothiazole with BBr
in CH Cl at -78°C -> RT to cleave the methyl ether, yielding 2,1-benzothiazol-5-ol .[1]
-
Caption: Synthesis pathway for 2,1-benzothiazol-5-ol via the Davis method using a protected precursor.
Physicochemical Properties[2][3][4][7][8]
Quantitative data for the specific 5-ol derivative is sparse in open literature.[1] The following values are predicted based on the scaffold's known chemistry and quantitative structure-property relationship (QSPR) models.
| Property | Value (Predicted/Range) | Context |
| pKa (Acidic) | 9.2 – 9.8 | Typical for phenol derivatives; the heterocyclic ring is weakly electron-withdrawing.[1] |
| LogP | 1.8 – 2.2 | Moderately lipophilic; suitable for CNS penetration.[1] |
| Solubility | Low in water; High in DMSO, MeOH | Phenolic OH improves aqueous solubility vs. unsubstituted parent. |
| UV/Vis | Red-shifted compared to simple phenols due to extended conjugation. | |
| Stability | Moderate | 2,1-Benzothiazoles are less stable than 1,3-isomers.[1] Ring opening can occur in strong base. |
Reactivity & Applications
Reactivity Profile
-
Electrophilic Aromatic Substitution: The 5-hydroxyl group activates the benzene ring. Substitution (e.g., halogenation, nitration) is directed ortho to the hydroxyl group (position 4 or 6).
-
Ring Opening: In the presence of strong bases (e.g., NaOH at high temp), the isothiazole ring may cleave to form o-aminothiobenzaldehyde derivatives. This reversibility is unique to the 2,1-system.
-
Coordination Chemistry: The N and S atoms can act as ligands for transition metals, potentially forming fluorescent complexes.
Applications in Drug Development
-
Bioisosterism: The 2,1-benzothiazole core serves as a scaffold to mimic tryptophan or quinoline residues in protein-ligand interactions.[1]
-
Antimicrobial Activity: Analogs of 2,1-benzothiazole have shown potency against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis.
-
Fluorescent Probes: Due to their extended conjugation and rigidity, derivatives are explored as solvatochromic fluorophores for biological imaging.
References
- Davis, M. (1972). "The chemistry of 2,1-benzisothiazoles." Advances in Heterocyclic Chemistry, 14, 43-98. (Seminal review on the synthesis and properties of the ring system).
-
Davis, M., Paproth, T. G., & Stephens, L. J. (1973).[3] "The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of
-substituted o-toluidines with thionyl chloride." Journal of the Chemical Society, Perkin Transactions 1, 2057-2059. Link -
PubChem Compound Summary. (n.d.). "Benzo[c]isothiazol-5-ol (CID 56910-94-2)."[1] National Center for Biotechnology Information. Link
- Albert, A. (1976). Heterocyclic Chemistry: An Introduction. Athlone Press. (General reference for isothiazole reactivity).
- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Detailed structural analysis of benzo-fused isothiazoles).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. testing.chemscene.com [testing.chemscene.com]
- 3. The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of α-substituted o-toluidines with thionyl chloride. A one-stage synthesis of 2,1-benzisothiazole-3-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
